Methyl 3-(chloromethyl)-5-nitrobenzoate molecular weight and formula
Methyl 3-(chloromethyl)-5-nitrobenzoate molecular weight and formula
Technical Monograph: Methyl 3-(chloromethyl)-5-nitrobenzoate Strategic Reagent for Multifunctional Scaffold Design
Executive Summary
Methyl 3-(chloromethyl)-5-nitrobenzoate (CAS 142320-39-6) is a high-value tris-functionalized aromatic intermediate used primarily in the synthesis of complex pharmaceutical agents. Its structural utility lies in the orthogonal reactivity of its three functional handles: an electrophilic benzylic chloride, a reducible nitro group, and a hydrolyzable ester. This distinct substitution pattern (meta-meta arrangement) makes it a privileged scaffold for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors and GPCR ligands where 1,3,5-substitution vectors are required to access specific binding pockets.
Physicochemical Characterization
The compound is characterized by a high degree of electron deficiency due to the synergistic withdrawal effects of the nitro and ester groups. This electronic environment stabilizes the benzylic position against oxidative degradation but increases the electrophilicity of the methylene chloride.
Table 1: Core Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | Methyl 3-(chloromethyl)-5-nitrobenzoate | |
| CAS Number | 142320-39-6 | |
| Molecular Formula | C₉H₈ClNO₄ | |
| Molecular Weight | 229.62 g/mol | |
| Physical State | Pale yellow solid or semi-solid | Low melting point range (approx. 45–55 °C) |
| Solubility | Soluble in DCM, EtOAc, DMSO | Hydrolytically unstable in basic aqueous media |
| Hazards | H314, H335 | Lachrymator (Benzylic halide) |
Structural Visualization
Figure 1: Functional decomposition of Methyl 3-(chloromethyl)-5-nitrobenzoate, highlighting the orthogonal reactive sites.
Synthetic Pathways & Process Chemistry
While direct nitration of methyl 3-(chloromethyl)benzoate is possible, it often leads to oxidation of the benzylic position or mixtures of regioisomers. The industry-standard protocol relies on Radical Benzylic Chlorination of the commercially available precursor, Methyl 3-methyl-5-nitrobenzoate.
Protocol: Radical Chlorination via N-Chlorosuccinimide (NCS)
This method is preferred over sulfuryl chloride (
Reagents:
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Substrate: Methyl 3-methyl-5-nitrobenzoate (1.0 eq)
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Halogen Source: N-Chlorosuccinimide (NCS) (1.05 eq)
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Initiator: Benzoyl Peroxide (BPO) or AIBN (0.1 eq)
-
Solvent:
-Trifluorotoluene (Green alternative to ) or Acetonitrile.
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 3-methyl-5-nitrobenzoate in trifluorotoluene (0.2 M concentration).
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Reagent Addition: Add NCS (1.05 eq) and the radical initiator (AIBN, 0.05 eq).
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Activation: Degas the solution with nitrogen for 15 minutes to remove oxygen (a radical scavenger).
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Reaction: Heat the mixture to reflux (approx. 80–100 °C). Monitor via TLC or LCMS.
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Critical Control Point: If the reaction stalls, add a second portion of initiator (0.05 eq). Avoid large excess of NCS to prevent di-chlorination (formation of the benzal chloride).
-
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Workup: Cool to room temperature. Filter off the precipitated succinimide byproduct.
-
Purification: Concentrate the filtrate. The residue is typically purified via flash column chromatography (Hexanes/EtOAc gradient).
Causality & Logic:
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Why Radical Mechanism? The nitro group strongly deactivates the aromatic ring, making electrophilic aromatic substitution (e.g., Friedel-Crafts) impossible. Radical abstraction of the benzylic hydrogen is the only viable route to functionalize the methyl group.
-
Why Trifluorotoluene? Carbon tetrachloride (
) is the classic solvent but is toxic and ozone-depleting. Trifluorotoluene offers similar boiling points and radical stability without the regulatory burden.
Synthesis Workflow Diagram
Figure 2: Radical halogenation pathway. Specificity is controlled by stoichiometry to prevent over-chlorination.
Reactivity Profile & Applications
Methyl 3-(chloromethyl)-5-nitrobenzoate serves as a "linchpin" intermediate. Its value is defined by the ability to react sequentially at three distinct sites without cross-interference.
Benzylic Substitution (The "Warhead")
The chloromethyl group is a potent electrophile. It reacts rapidly with:
-
Amines: To form secondary/tertiary amines (common in kinase hinge binders).
-
Thiols: To form thioethers.
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Azides: To form benzyl azides (precursors for Click Chemistry).
Nitro Reduction (The "Mask")
The nitro group is stable to the alkylation conditions used above. Once the benzylic position is derivatized, the nitro group can be reduced (Fe/NH4Cl or H2/Pd-C) to the aniline. This aniline is then available for amide coupling or urea formation.[1]
Ester Hydrolysis (The "Anchor")
The methyl ester can be saponified (LiOH/THF/Water) to the benzoic acid, allowing the molecule to be attached to solid phase resins or coupled to solubilizing tails.
Divergent Synthesis Map
Figure 3: Divergent synthesis map demonstrating the utility of the scaffold in medicinal chemistry libraries.
Safety & Handling (Self-Validating Protocol)
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Lachrymator Hazard: Like most benzylic halides, this compound is a potent lachrymator (tear gas agent).
-
Protocol: Always handle in a functioning fume hood.
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Decontamination: Quench glassware with dilute aqueous ammonia or NaOH to hydrolyze the benzyl chloride before removing from the hood.
-
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Stability: The compound is moisture sensitive. The benzylic chloride can hydrolyze to the benzyl alcohol if stored in wet solvents. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14599292, Methyl 3-(chloromethyl)-5-nitrobenzoate. Retrieved from [Link]
